Pentachloropseudilin

Descripción general

Descripción

La pentachloropseudilina es un derivado halogenado de fenilpirrol que se identificó por primera vez en 1978 en la bacteria Actinoplanes sp. ATCC 33002 . Es conocida por sus potentes actividades biológicas, incluidas las propiedades antibacterianas y antifúngicas . El compuesto ha suscitado un gran interés debido a su estructura única y sus diversas aplicaciones en la investigación científica.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La pentachloropseudilina se puede sintetizar mediante una serie de reacciones de halogenación. La ruta sintética principal implica la cloración de un precursor de fenilpirrol utilizando reactivos como gas cloro o hipoclorito de sodio en condiciones controladas . La reacción suele requerir un disolvente como el metanol y se lleva a cabo a temperatura ambiente para garantizar un alto rendimiento y pureza .

Métodos de producción industrial

La producción industrial de pentachloropseudilina implica la fermentación a gran escala de Actinoplanes sp. ATCC 33002, seguida de extracción y purificación . El proceso de fermentación se optimiza para maximizar el rendimiento del compuesto, y la extracción se realiza normalmente utilizando disolventes orgánicos como el acetato de etilo. El producto final se purifica utilizando técnicas como la cromatografía líquida de alta eficacia en fase inversa (RP-HPLC) .

Análisis De Reacciones Químicas

Tipos de reacciones

La pentachloropseudilina experimenta varias reacciones químicas, entre ellas:

Oxidación: Se puede oxidar utilizando reactivos como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como el borohidruro de sodio.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio en un medio ácido.

Reducción: Borohidruro de sodio en metanol.

Sustitución: Yoduro de sodio en acetona para el intercambio de halógenos.

Productos principales

Los productos principales formados a partir de estas reacciones incluyen varios derivados halogenados y formas reducidas de pentachloropseudilina .

Aplicaciones Científicas De Investigación

Inhibition of Myosin Activity

Pentachloropseudilin is recognized primarily for its role as an inhibitor of myosin ATPase activity. It selectively inhibits class-1 myosins, which are crucial for various cellular processes, including intracellular transport and cell motility.

- Mechanism of Action : PClP acts as a reversible and allosteric inhibitor of myosin ATPase, with an IC50 value ranging from 1 to 5 μM for class-1 myosins. It reduces coupling between actin and nucleotide-binding sites, impacting the motor activity of myosins significantly .

-

Case Studies :

- In a study involving HeLa cells, treatment with PClP resulted in abnormalities in lysosomal morphology and distribution, mimicking the effects observed when myosin-1c was knocked down using RNA interference .

- Another investigation demonstrated that PClP alters the kinetics of the exocytic actin ring in endothelial cells, affecting the secretion of von Willebrand factor, a critical component in blood clotting .

Antimicrobial Properties

PClP exhibits broad-spectrum antimicrobial activity against various pathogens, including Gram-negative and Gram-positive bacteria, protozoa, fungi, and yeast.

- Research Findings : The compound's antimicrobial efficacy has been linked to its ability to disrupt cellular processes in target microorganisms, although specific mechanisms remain under investigation .

Inhibition of Transforming Growth Factor-β Signaling

This compound has been shown to inhibit transforming growth factor-β (TGF-β) signaling pathways, which are implicated in various pathological conditions, including cancer metastasis.

- Mechanism : PClP accelerates the turnover of the type II TGF-β receptor on the cell surface, leading to decreased TGF-β signaling. This inhibition affects several downstream processes such as epithelial-to-mesenchymal transition (EMT), which is crucial for cancer progression .

Developmental Biology Studies

Recent studies have utilized PClP to investigate its effects on early developmental processes in model organisms like zebrafish.

- Findings : Inhibition of Myo1 during early cell divisions resulted in altered membrane shape and dynamics of lipid droplets, highlighting the compound's utility in developmental biology research .

Data Table: Summary of Applications

Mecanismo De Acción

La pentachloropseudilina ejerce sus efectos principalmente a través de la inhibición de la actividad de la ATPasa de la miosina . Actúa como un inhibidor reversible y alostérico, uniéndose al dominio motor de la miosina e impidiendo la hidrólisis de ATP. Esta inhibición altera la función normal de la miosina, lo que provoca un deterioro de la motilidad celular y la contracción muscular . Además, se ha demostrado que la pentachloropseudilina actúa como un protonóforo, alterando la fuerza motriz de protones a través de las membranas celulares .

Comparación Con Compuestos Similares

Compuestos similares

Pentabromopseudilina: Otro fenilpirrol halogenado con actividades biológicas similares.

Marinopirroles: Una clase de productos naturales pirrol-fenol halogenados con potentes propiedades antibacterianas.

Unicidad

La pentachloropseudilina es única debido a su inhibición específica de las proteínas motoras de la miosina y su doble función como protonóforo . A diferencia de otros compuestos similares, tiene una gama más amplia de actividades biológicas y es eficaz contra una mayor variedad de patógenos .

Actividad Biológica

Pentachloropseudilin (PClP) is a natural compound known for its diverse biological activities, particularly its role as an inhibitor of myosin ATPase and its antimicrobial properties. This article delves into the biological activity of PClP, focusing on its mechanisms of action, specificity, and potential applications based on recent research findings.

Myosin Inhibition

PClP acts as a reversible allosteric inhibitor of myosin ATPase, showcasing selective inhibition across different myosin classes. The compound exhibits varying inhibitory potency, with IC50 values ranging from 1 to 5 μM for mammalian class-1 myosins, while showing significantly higher values for class-2 and class-5 myosins (greater than 90 μM) . The inhibition mechanism involves:

- Allosteric Binding : PClP binds to an allosteric site on myosin, leading to conformational changes that affect motor activity.

- Structural Insights : Crystallographic studies indicate differences in binding conformation between PClP and other similar compounds, suggesting a unique interaction profile with class-1 myosins .

Antimicrobial Activity

PClP demonstrates broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi and protozoa. Its mechanism as an antibacterial agent includes:

- Protonophore Activity : PClP disrupts the proton motive force (PMF) in bacterial membranes, leading to membrane depolarization without compromising membrane integrity .

- Target Pathogens : Effective against pathogens like Staphylococcus aureus, PClP's ability to transport protons across membranes is crucial for its antibacterial efficacy .

Inhibition of Myosin Activity

A study investigated the effects of PClP on various myosin isoforms. The results indicated that:

| Myosin Type | IC50 (μM) |

|---|---|

| Class-1 Myosins | 1.0 - 5.6 |

| Class-2 Myosins | 91 - 126 |

| Class-5 Myosins | 99 |

| Class-6 & Class-7 | No inhibition observed |

These findings highlight the selectivity of PClP for class-1 myosins compared to other classes .

Antimicrobial Efficacy

In a separate study assessing the antimicrobial properties of PClP:

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Effective |

| Fungi and Protozoa | Broad-spectrum |

The compound exhibited significant inhibitory effects across various microbial species, confirming its potential as a novel antimicrobial agent .

Research Findings

Recent studies have further elucidated the biological activities of PClP:

- Inhibition of TGF-β Activity : PClP has been shown to accelerate the turnover of type II TGF-β receptors in target cells, indicating potential therapeutic applications in diseases associated with TGF-β signaling .

- Halogenase Gene Discovery : Research into the biosynthesis of PClP revealed a novel halogenase gene from Actinoplanes sp., contributing to our understanding of how such compounds are produced in nature .

Propiedades

Número CAS |

69640-38-6 |

|---|---|

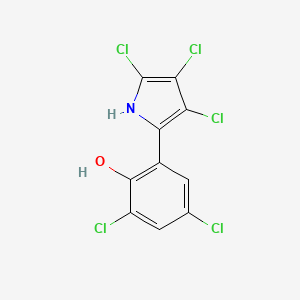

Fórmula molecular |

C10H4Cl5NO |

Peso molecular |

331.4 g/mol |

Nombre IUPAC |

2,4-dichloro-6-(3,4,5-trichloro-1H-pyrrol-2-yl)phenol |

InChI |

InChI=1S/C10H4Cl5NO/c11-3-1-4(9(17)5(12)2-3)8-6(13)7(14)10(15)16-8/h1-2,16-17H |

Clave InChI |

FBRLLYYPGGXCKT-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1C2=C(C(=C(N2)Cl)Cl)Cl)O)Cl)Cl |

SMILES canónico |

C1=C(C=C(C(=C1C2=C(C(=C(N2)Cl)Cl)Cl)O)Cl)Cl |

Apariencia |

Solid powder |

Key on ui other cas no. |

69640-38-6 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Pentachloropseudilin; PClP; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.